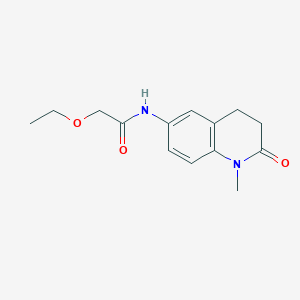

2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-19-9-13(17)15-11-5-6-12-10(8-11)4-7-14(18)16(12)2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVVQFGGJHWDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 2-ethoxyacetic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hyd

Biological Activity

2-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.43 g/mol

- CAS Number : 40889570

Anticancer Properties

Research indicates that compounds similar to 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibit significant anticancer activity. For instance, studies have demonstrated that tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The observed minimum inhibitory concentrations (MICs) suggest that the compound could be developed as an antibiotic agent.

Neuroprotective Effects

Neuroprotective properties have also been noted in related compounds. These effects are attributed to the ability of the compound to inhibit oxidative stress and inflammation in neuronal cells. Such mechanisms are crucial for the development of therapies for neurodegenerative diseases.

The biological activity of 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Gene Expression : It could affect the expression of genes related to apoptosis and cell cycle regulation.

- Antioxidant Activity : By scavenging free radicals, it may reduce oxidative damage in cells.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of tetrahydroquinoline derivatives for their anticancer activity. The results showed that compounds with similar structures to 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibited IC50 values in the micromolar range against various cancer cell lines .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial potential of various tetrahydroquinoline derivatives. The results indicated that certain derivatives had MIC values lower than those of standard antibiotics against resistant strains of bacteria .

Data Tables

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- CAS Number : 922054-16-8

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.30 g/mol

- Core Structure: A tetrahydroquinoline scaffold substituted with a 1-methyl-2-oxo group at position 6, linked to an ethoxy-substituted acetamide moiety via an amide bond .

Comparison with Structural Analogs

Substituent Variations: Methoxy vs. Ethoxy

Compound: 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Key Difference : Methoxy (OCH₃) group replaces the ethoxy (OCH₂CH₃) substituent.

- Steric Effects: The longer ethoxy chain may influence binding pocket interactions in biological targets .

Halogen-Substituted Analog

Compound: 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS 924829-85-6)

- Key Differences: Chloro (Cl) replaces the ethoxy group. A methylene linker (-CH₂-) connects the acetamide to the tetrahydroquinoline core.

- Impact :

Benzothiazole-Based Derivatives

Compounds :

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Key Differences: Benzothiazole core replaces tetrahydroquinoline. Trifluoromethyl (CF₃) and methoxy/trimethoxy substituents are present.

- Impact :

Quinoxaline Derivatives

Compound: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)

- Key Differences: Quinoxaline core (two fused pyrazine rings) replaces tetrahydroquinoline. Additional substituents: Chlorophenyl, hydroxypyrimidin, and thioether groups.

- Impact :

Tetrahydroisoquinoline Derivatives

Compound: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat)

- Key Differences: Tetrahydroisoquinoline moiety fused to the tetrahydroquinoline core. Propionamide replaces acetamide.

- Impact :

Data Table: Structural and Physicochemical Comparison

Research Implications

- Structure-Activity Relationships (SAR) : Ethoxy and methoxy groups fine-tune lipophilicity, while chloro and CF₃ substituents modulate reactivity and stability.

- Synthetic Feasibility: High-yield routes (e.g., quinoxaline derivatives) contrast with more complex syntheses (e.g., Baxdrostat’s stereochemistry).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

- Methodological Answer : The synthesis typically involves coupling 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with ethoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or toluene are preferred, with reactions conducted at 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement ) resolves stereochemistry. For example, distinct NMR signals for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and the tetrahydroquinolinone carbonyl (δ ~170 ppm in ¹³C) are diagnostic .

Q. What are the common chemical reactions and stability considerations for this compound?

- Methodological Answer : The compound undergoes oxidation at the tetrahydroquinolinone ring to form quinone derivatives (using KMnO₄ in acidic conditions) and nucleophilic substitution at the acetamide group (e.g., hydrolysis with NaOH to release the amine). Stability studies recommend storage at –20°C in inert atmospheres to prevent degradation, as the ethoxy group is susceptible to hydrolysis under high humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Standardize bioactivity assays (e.g., use consistent IC₅₀ protocols for enzyme inhibition).

- Perform structure-activity relationship (SAR) studies comparing analogs (e.g., fluorophenoxy vs. methoxy substituents ).

- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like DNA gyrase or kinases. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties for SAR analysis .

Q. What strategies mitigate synthetic challenges like low yields or impurities during scale-up?

- Methodological Answer :

- Low Yields : Optimize stoichiometry (1.2:1 molar ratio of amine to acyl chloride) and use slow addition techniques to control exothermic reactions .

- Impurities : Employ orthogonal purification (e.g., sequential recrystallization in ethanol followed by size-exclusion chromatography) .

- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.